molecular formula C12H14N2S B12099218 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B12099218
M. Wt: 218.32 g/mol
InChI Key: RRLWDYGAWWJCAW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS 1339123-16-8) is a synthetic organic compound featuring a hybrid structure that incorporates both aniline and 1,3-thiazole moieties. With the molecular formula C12H14N2S and a molecular weight of 218.32, this compound serves as a versatile building block in medicinal chemistry and materials science research . The 1,3-thiazole ring is a privileged scaffold in drug discovery due to its presence in a wide range of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs . The electron-withdrawing imine unit within the thiazole ring can influence the electron affinity and properties of the larger molecule, making thiazole-aniline hybrids subjects of interest in the development of novel bioactive molecules and functional materials . Researchers utilize this compound as a key intermediate in the synthesis of more complex structures for various investigative purposes. The specific applications and mechanism of action for this compound are dependent on the research context and must be determined by the investigator. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C12H14N2S/c1-9-4-3-5-12(10(9)2)14-7-11-6-13-8-15-11/h3-6,8,14H,7H2,1-2H3

InChI Key

RRLWDYGAWWJCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CN=CS2)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Chloromethyl)-1,3-thiazole

The preparation of 5-(chloromethyl)-1,3-thiazole serves as a key intermediate. Thiazol-5-ylmethanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) at 0–5°C, yielding the chloromethyl derivative. This step requires strict moisture control to avoid hydrolysis.

Reaction Conditions

  • Reagents : Thiazol-5-ylmethanol (1 eq), SOCl₂ (1.2 eq)

  • Solvent : DCM

  • Temperature : 0–5°C (2 h) → room temperature (12 h)

  • Yield : ~85% (crude, purified via distillation).

Alkylation of 2,3-Dimethylaniline

The chloromethyl thiazole undergoes nucleophilic substitution with 2,3-dimethylaniline in the presence of a base. Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) deprotonates the aniline, enhancing its nucleophilicity.

Optimized Protocol

  • Reagents : 5-(Chloromethyl)-1,3-thiazole (1 eq), 2,3-dimethylaniline (1.1 eq), DIEA (2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Reflux (80°C, 24 h)

  • Workup : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

  • Yield : 72%.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct C–N bond formation between thiazol-5-ylmethanol and 2,3-dimethylaniline, bypassing intermediate halide synthesis. This method is advantageous for stereochemical control but requires stoichiometric reagents.

Procedure

  • Reagents : Thiazol-5-ylmethanol (1 eq), 2,3-dimethylaniline (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Solvent : THF (anhydrous)

  • Temperature : 0°C → room temperature (12 h)

  • Workup : Filter through Celite, concentrate, dissolve in DCM

  • Purification : Recrystallization (ethanol/water)

  • Yield : 68%.

Key Consideration : Excess DEAD improves conversion but complicates purification due to byproduct formation.

Reductive Amination of Thiazole-5-Carbaldehyde

Imine Formation

Thiazole-5-carbaldehyde reacts with 2,3-dimethylaniline in methanol under acidic catalysis (acetic acid) to form the imine intermediate.

Reduction to Secondary Amine

The imine is reduced using sodium cyanoborohydride (NaBH₃CN), selectively yielding the target compound without reducing the thiazole ring.

Optimized Conditions

  • Reagents : Thiazole-5-carbaldehyde (1 eq), 2,3-dimethylaniline (1.1 eq), NaBH₃CN (1.5 eq), AcOH (0.1 eq)

  • Solvent : Methanol

  • Temperature : Room temperature (24 h)

  • Purification : Neutralization with NaHCO₃, extraction with DCM

  • Yield : 65%.

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from pharmaceutical intermediates, the compound can be synthesized on resin-bound substrates. Wang resin-functionalized 2,3-dimethylaniline reacts with Fmoc-protected thiazol-5-ylmethylamine, followed by cleavage with trifluoroacetic acid (TFA).

Steps

  • Resin Loading : Wang resin (1 eq), 2,3-dimethylaniline (3 eq), DIC (3 eq), DMAP (0.1 eq) in DMF (24 h).

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 10 min).

  • Coupling : Fmoc-thiazol-5-ylmethylamine (3 eq), HOBt (3 eq), DIC (3 eq) in DMF (24 h).

  • Cleavage : 95% TFA/H₂O (2 h).

  • Yield : 60% (purity >95% by HPLC).

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Nucleophilic Substitution72%>90%Scalable, minimal byproductsRequires hazardous SOCl₂
Mitsunobu Reaction68%88%Stereospecific, no intermediatesCostly reagents, complex purification
Reductive Amination65%85%Mild conditionsLow aldehyde availability
Solid-Phase Synthesis60%>95%High purity, amenable to automationSpecialized equipment required

Industrial-Scale Optimization Challenges

Solvent Selection

Polar aprotic solvents (DMF, THF) improve reaction rates but pose disposal challenges. Recent patents highlight cyclopentyl methyl ether (CPME) as a greener alternative.

Byproduct Mitigation

  • N-Oxide Formation : Additives like L-ascorbic acid suppress oxidation during synthesis.

  • Dimerization : Maintaining low temperatures (<5°C) during chloromethylation reduces dimer byproducts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables room-temperature synthesis with reduced energy input. Preliminary data show 55% yield under blue LED irradiation.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Arthrobacter citreus) catalyze the amination of thiazolylmethyl ketones, though yields remain modest (40%) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the aniline group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted thiazole and aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

The compound has been identified as a promising lead in drug development due to its notable biological activities. Research indicates that 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Additionally, it has shown potential anticancer activity against various cancer cell lines, which positions it as a valuable compound in oncology research .

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its application in treating infections.
  • Anticancer Efficacy : A study assessed the compound's effectiveness against human tumor cells and found it to exhibit significant cytotoxicity with IC50 values indicating strong antiproliferative effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Various derivatives of this compound have been synthesized to explore their pharmacological properties.

Synthesis Overview

  • General Methodology : The synthesis often employs methods such as alkylation reactions and condensation reactions involving thiazole derivatives and aromatic amines .
  • Structural Variants : Modifications have led to the creation of compounds with altered substituents that can influence their bioactivity profiles.

Material Science Applications

Beyond its pharmaceutical uses, this compound has potential applications in materials science. Its ability to form stable complexes with metals can be utilized in developing new materials for electronic applications or catalysis.

Potential Uses

  • Catalysts : The compound may serve as a ligand in coordination chemistry to form complexes that act as catalysts in various chemical reactions.
  • Polymeric Materials : Incorporating this compound into polymer matrices could enhance the material properties such as thermal stability and mechanical strength.

Comparative Analysis of Related Compounds

In exploring the applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-N-(thiazol-5-ylmethyl)anilineContains one methyl group on the anilineExhibits different biological activity profiles
3-Methyl-N-(1,3-thiazol-5-ylmethyl)anilineMethyl group at position three on the anilinePotentially different reactivity due to position
4-Methoxy-N-(1,3-thiazol-5-ylmethyl)anilineContains a methoxy group instead of methylMay enhance solubility and alter biological effects
2,6-Dichloro-N-(1,3-thiazol-5-ylmethyl)anilineChlorine substitutions at positions two and sixIncreased potency against specific microbial strains

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The core structure shared among these compounds is the N-(1,3-thiazol-5-ylmethyl)aniline scaffold. Key differences arise from substituents on the benzene ring or thiazole moiety, which influence molecular weight, polarity, and reactivity.

Compound Name Substituents (Benzene Ring/Thiazole) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Data
2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline 2-CH₃, 3-CH₃ C₁₂H₁₅N₂S 219.33 Not reported
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline 3-Cl (benzene), 2-Cl (thiazole) C₁₀H₇Cl₂N₂S 273.15 Purity: Pharmaceutical grade
2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline 2-Br, 5-CH₃ (benzene) C₁₁H₁₁BrN₂S 283.19 Purity: 95%
3-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline 3-F (benzene) C₁₀H₉FN₂S 208.26 Boiling point: Not reported
3-Iodo-N-(1,3-thiazol-5-ylmethyl)aniline 3-I (benzene) C₁₀H₉IN₂S 316.16 Price: $380/100 mg
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline 2-SCH₃ (benzene) C₁₁H₁₂N₂S₂ 236.40 Density/Boiling point: N/A

Impact of Substituents on Properties

  • Halogenation : Chloro (Cl), bromo (Br), fluoro (F), and iodo (I) substituents increase molecular weight and polarizability. For example, the iodo derivative (316.16 g/mol) has a significantly higher molecular weight than the fluoro analog (208.26 g/mol) . Halogens may also enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions in drug synthesis.
  • The methylsulfanyl group in 2-(methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline introduces a sulfur atom, which could participate in hydrogen bonding or redox interactions .
  • Thiazole Modifications : Substitution on the thiazole ring (e.g., 2-chloro in ) alters electronic properties, affecting resonance stabilization and intermolecular interactions .

Biological Activity

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with significant biological activity attributed to its unique structural features, including a thiazole ring and a dimethyl-substituted aniline moiety. This article explores its biological properties, focusing on antimicrobial and anticancer activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₁H₁₂N₂S
  • Molecular Weight: Approximately 204.29 g/mol
  • Structure Features: Contains a thiazole ring linked to a dimethyl-substituted aniline via a methylene bridge.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The thiazole moiety is known for its ability to interact with various biological targets, enhancing its effectiveness against microbial strains.

Table 1: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

Studies have shown that the compound demonstrates antibacterial and antifungal activities due to the presence of the thiazole group, which is effective in inhibiting the growth of various pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . The compound's ability to modulate enzyme activities and receptor functions may contribute to its therapeutic effects against cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines:

  • Cell Lines Tested:
    • Human breast cancer (MCF7)
    • Non-small cell lung cancer (NCI-H522)
    • Colon cancer (HT29)

The results indicated significant antiproliferative activity with IC₅₀ values ranging from 10 µM to 30 µM in various cell lines, suggesting that structural modifications can enhance its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals that specific substitutions on the aniline moiety significantly influence biological activity. For instance:

  • Methyl Substitutions: The presence of methyl groups at positions 2 and 3 enhances the compound's reactivity and biological effects.
  • Halogen Substitutions: Compounds with halogen substitutions at different positions exhibit varying potencies against specific microbial strains.

Table 2: Comparison of Related Compounds

Compound NameKey Structural FeaturesBiological Activity
2-Methyl-N-(thiazol-5-ylmethyl)anilineOne methyl group on the anilineDifferent antimicrobial profile
3-Methyl-N-(1,3-thiazol-5-ylmethyl)anilineMethyl group at position threePotentially different reactivity
4-Methoxy-N-(1,3-thiazol-5-ylmethyl)anilineMethoxy group instead of methylEnhanced solubility

This table highlights how slight variations in structure can lead to significant changes in biological activity .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the thiazole’s sulfur/nitrogen and active-site residues (e.g., Lys721) .
  • QSAR modeling : Train models with datasets of analogous thiazole-aniline derivatives (e.g., halogen-substituted variants) to correlate substituent position with activity .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and entropy changes .

Advanced Research Question

  • Library synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy) at the aniline and thiazole positions .
  • Bioassay profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
  • Statistical analysis : Use PCA (Principal Component Analysis) to cluster compounds based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Example SAR Insight : 2,3-Dimethyl groups enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) compared to halogenated analogues .

How can researchers address challenges in crystallizing this compound for XRD studies?

Advanced Research Question

  • Solvent screening : Use vapor diffusion (e.g., ethanol/water) or slow evaporation (acetonitrile) to grow single crystals.
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
  • Validation : Check for twinning (Rint > 0.1) and refine using SHELXL with Hirshfeld surface analysis to resolve disorder .

Pro Tip : For poor crystallizers, co-crystallize with a stabilizing ligand (e.g., PEG 4000) .

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